

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

3,4-dihydro-2H-1,4-benzoxazin-6ylmethanol

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(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is a heterocyclic organic compound belonging to the benzoxazine family. While direct experimental data on this specific molecule is limited, its structural similarity to biologically active compounds suggests its potential as a scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and an analysis of the biological pathways associated with its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of novel benzoxazine derivatives.

Chemical Properties

Due to the limited availability of experimental data for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol, the following table summarizes predicted physicochemical properties. These values were obtained using computational models and should be considered as estimates.



Property	Value	Unit	Notes
Molecular Formula	C ₉ H ₁₁ NO ₂	-	-
Molecular Weight	165.19	g/mol	-
Predicted Melting Point	100-120	°C	Wide range due to predictive nature.
Predicted Boiling Point	345.2 ± 32.0	°C	At 760 mmHg.
Predicted Water Solubility	5.48	g/L	-
Predicted pKa	13.59 ± 0.20	-	Most acidic proton (hydroxyl group).
Predicted LogP	0.85	-	Indicates moderate lipophilicity.

Experimental Protocols

A detailed experimental protocol for the synthesis of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is not readily available in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of benzoxazine derivatives and the reduction of esters. The following is a hypothetical, two-step experimental protocol.

Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

This initial step involves the formation of the benzoxazine ring system from a suitable precursor.

Materials:

- Methyl 4-amino-3-hydroxybenzoate
- 1,2-Dibromoethane



- Potassium Carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)

Procedure:

- To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.
- Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.

Reduction to (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol

The ester functional group is then reduced to a primary alcohol.

Materials:

- Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- Lithium Aluminium Hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Sodium sulfate (Na₂SO₄)



Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (2 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting granular precipitate and wash it thoroughly with THF.
- Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.
- Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

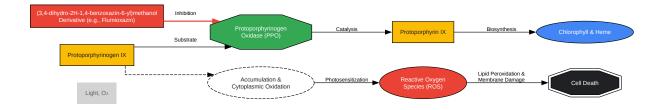
Direct studies on the biological activity of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol are not currently available. However, the benzoxazine scaffold is present in numerous bioactive molecules. A prominent example is the herbicide flumioxazin, which is a derivative of a related benzoxazinone.

The primary mechanism of action of flumioxazin is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.



Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This compound then leaks from the chloroplast and is rapidly oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[3][4][5]



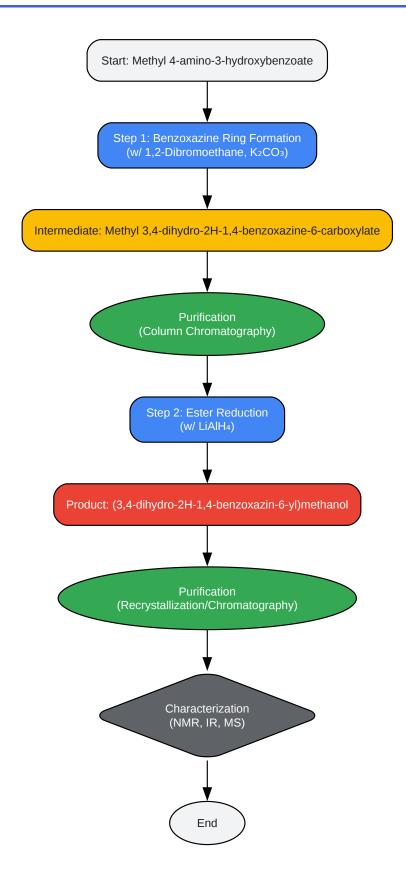
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Inhibition of Protoporphyrinogen Oxidase by Benzoxazine Derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol based on the proposed protocol.





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Proposed Synthesis and Characterization Workflow.



Conclusion

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol represents an intriguing yet understudied molecule within the benzoxazine class. While experimental data remains limited, this guide provides a foundational understanding of its predicted properties and potential synthetic pathways. The established biological activity of its derivatives, particularly as inhibitors of protoporphyrinogen oxidase, highlights the potential for this scaffold in the development of new herbicides and potentially other therapeutic agents. Further experimental investigation is warranted to validate the predicted properties and explore the full range of applications for this compound.

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- To cite this document: BenchChem. [(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313780#3-4-dihydro-2h-1-4-benzoxazin-6-yl-methanol-chemical-properties]

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